Ethyl 2,2-difluoro-2-phenylacetate
Overview
Description
Ethyl 2,2-difluoro-2-phenylacetate is a chemical compound with the CAS Number: 2248-46-6 . It has a molecular weight of 200.18 and its IUPAC name is ethyl difluoro (phenyl)acetate . The compound is in liquid form .
Synthesis Analysis
The synthesis of Ethyl 2,2-difluoro-2-phenylacetate involves several methods. One method uses diethylamino-sulfur trifluoride at ambient temperature . Another method uses triethylamine tris (hydrogen fluoride); triethylamine; ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate in dichloromethane at 20℃ .Molecular Structure Analysis
The molecular formula of Ethyl 2,2-difluoro-2-phenylacetate is C10H10F2O2 . The InChI Code is 1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 and the InChI key is KCMSDCHUELUJPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2,2-difluoro-2-phenylacetate is a liquid . It has a molecular weight of 200.18 . The compound’s density is predicted to be 1.174±0.06 g/cm3 .Scientific Research Applications
Electrochemical Fluorination
Ethyl 2,2-difluoro-2-phenylacetate, among other alkyl phenylacetates, has been studied for its electrochemical fluorination in various mediums. These studies focus on optimizing the fluorination process to achieve high selectivity and yield of the fluorinated product. For instance, in a study by Ilayaraja et al. (2008), selective electrochemical fluorination of alkyl phenylacetates under specific conditions was reported, demonstrating up to 87% selectivity for the monofluoro ester (Ilayaraja, Manivel, Velayutham, & Noel, 2008).
Synthesis of Fluorinated Compounds
Ethyl 2,2-difluoro-2-phenylacetate is used in the synthesis of various fluorinated compounds. For instance, Kondratov et al. (2015) employed ethyl/methyl 2-bromo-2,2-difluoroacetate in radical additions to vinyl ethers, which was a key step in the synthesis of hitherto unknown 3,3-difluoro-GABA (Kondratov, Bugera, Tolmachova, Posternak, Daniliuc, & Haufe, 2015).
Electrosynthesis
Ethyl 2,2-difluoro-2-phenylacetate can also be synthesized through electrosynthesis methods. Clavel et al. (2000) reported the molar scale electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a precursor for difluoromethylene building blocks, demonstrating its scalability and efficiency (Clavel, Biran, Bordeau, Roques, & Trevin, 2000).
Antifungal Applications
In the field of medicinal chemistry, difluoro(heteroaryl)methyl moieties derived from ethyl 2,2-difluoro-2-phenylacetate have been utilized for synthesizing new antifungal 1,2,4-triazoles. These compounds have shown significant in vitro antifungal activities, as explored in a study by Eto, Kaneko, and Sakamoto (2000) (Eto, Kaneko, & Sakamoto, 2000).
Stereoselective Hydrolysis
Ethyl 2,2-difluoro-2-phenylacetate also finds application in stereoselective hydrolysis. Yamazaki et al. (1996) investigated the stereoselective hydrolysis of fluorinated ethyl phenylacetates by cancer cells, which has implications in understanding the enzymatic processes and designing anticancer prodrugs (Yamazaki, Yusa, Kageyama, Tsue, Hirao, & Okuno, 1996).
High-Pressure Microwave Irradiation Synthesis
Ethyl phenylacetate, synthesized from phenylacetic acid and ethanol, has been studied under high-pressure microwave irradiation. The synthesis of ethyl phenylacetate using this method, as reported by Xu An-wu (2007), offers an efficient and environmentally friendly approach (Xu An-wu, 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,2-difluoro-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMSDCHUELUJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442729 | |
Record name | ethyl 2,2-difluoro-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-phenylacetate | |
CAS RN |
2248-46-6 | |
Record name | ethyl 2,2-difluoro-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,2-difluoro-2-phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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